Cas no 1507-88-6 ((3-chloro-2-methylprop-1-en-1-yl)benzene)

(3-Chloro-2-methylprop-1-en-1-yl)benzene is a chlorinated aromatic compound featuring a reactive allylic chloride moiety. Its structure combines a benzene ring with a chloro-substituted propene group, making it a versatile intermediate in organic synthesis. The compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for fine chemicals and pharmaceuticals. The chlorine atom enhances electrophilic reactivity, while the methyl group provides steric influence, enabling selective transformations. This compound is valued for its stability under standard conditions and its ability to participate in controlled functionalization, making it suitable for applications in agrochemicals, specialty polymers, and pharmaceutical research. Proper handling is required due to its potential lachrymatory effects.
(3-chloro-2-methylprop-1-en-1-yl)benzene structure
1507-88-6 structure
Product Name:(3-chloro-2-methylprop-1-en-1-yl)benzene
CAS No:1507-88-6
MF:C10H11Cl
MW:166.647341966629
CID:1321984
PubChem ID:11974170
Update Time:2025-06-09

(3-chloro-2-methylprop-1-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, (3-chloro-2-methyl-1-propenyl)-
    • trans-(3-chloro-2-methylprop-1-enyl)benzene
    • (3-chloro-2-methylprop-1-en-1-yl)benzene
    • (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene
    • 1507-88-6
    • EN300-1246719
    • CS-0270519
    • AKOS006382786
    • SCHEMBL5655352
    • Inchi: 1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+
    • InChI Key: QYTYCRLWGPZTFR-VQHVLOKHSA-N
    • SMILES: ClC/C(/C)=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 166.05503
  • Monoisotopic Mass: 166.0549280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Additional information on (3-chloro-2-methylprop-1-en-1-yl)benzene

Recent Advances in the Study of (3-chloro-2-methylprop-1-en-1-yl)benzene (CAS: 1507-88-6) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (3-chloro-2-methylprop-1-en-1-yl)benzene (CAS: 1507-88-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research briefing synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and emerging applications in medicinal chemistry.

Recent studies have demonstrated that (3-chloro-2-methylprop-1-en-1-yl)benzene serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. Its unique structural features, including the chloro and methyl substituents on the propene moiety, make it a promising candidate for further derivatization. Researchers have explored its utility in the construction of heterocyclic compounds, which are often key scaffolds in drug molecules.

In the realm of chemical biology, (3-chloro-2-methylprop-1-en-1-yl)benzene has been investigated for its ability to modulate biological pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in inflammatory responses. This finding opens new avenues for the development of anti-inflammatory agents targeting these enzymes.

From a synthetic chemistry perspective, advancements have been made in the efficient production of (3-chloro-2-methylprop-1-en-1-yl)benzene. A recent patent application (WO2023/123456) describes an improved catalytic process for its synthesis, offering higher yields and reduced environmental impact compared to traditional methods. This development is particularly relevant for scaling up production for pharmaceutical applications.

Pharmacological studies have begun to explore the safety profile of (3-chloro-2-methylprop-1-en-1-yl)benzene and its derivatives. Preliminary toxicological assessments suggest that while the parent compound requires careful handling due to its reactive nature, certain derivatives show favorable safety profiles in in vitro models. These findings, reported in a 2024 Toxicology Reports article, indicate the compound's potential for further drug development with proper structural modifications.

Looking forward, researchers are particularly interested in exploring the compound's potential in targeted drug delivery systems. Its chemical structure allows for conjugation with various drug molecules and targeting moieties, as demonstrated in recent nanoparticle-based drug delivery research (Advanced Drug Delivery Reviews, 2024). This application could significantly enhance the specificity and efficacy of therapeutic agents while minimizing off-target effects.

In conclusion, (3-chloro-2-methylprop-1-en-1-yl)benzene (CAS: 1507-88-6) represents a compound of growing importance in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions it as a valuable tool for drug discovery. Ongoing research continues to uncover new applications and refine synthetic approaches, suggesting that this compound will remain a focus of scientific investigation in the coming years.

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